9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine
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Overview
Description
The compound 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a purine base, which is a key component in many biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine typically involves multiple stepsThe final step involves the coupling of this intermediate with a purine base under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes involving purine bases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors that are involved in purine metabolism, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base that is a key component of DNA and RNA.
Guanine: Another purine base found in nucleic acids.
6-Chloropurine: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of 9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine lies in its specific structural features, such as the tetrahydrofuro[3,4-d][1,3]dioxol ring system and the chloromethyl group. These features confer unique chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C13H16ClN5O3 |
---|---|
Molecular Weight |
325.75 g/mol |
IUPAC Name |
9-[(3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine |
InChI |
InChI=1S/C13H16ClN5O3/c1-13(2)21-8-6(3-14)20-12(9(8)22-13)19-5-18-7-10(15)16-4-17-11(7)19/h4-6,8-9,12H,3H2,1-2H3,(H2,15,16,17)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
RWTKKXHFQYWSKL-WOUKDFQISA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)N)CCl)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)N)CCl)C |
Origin of Product |
United States |
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